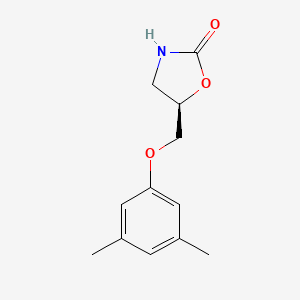

(5R)-5-((3,5-Dimethylphenoxy)methyl)-1,3-oxazolidin-2-one

Description

Stereochemical Determinants

X-ray crystallography confirms the (5R) configuration through unambiguous electron density maps. The asymmetric carbon at C5 adopts a tetrahedral geometry, with the substituents arranged in the following priority order:

- Oxazolidinone ring (highest priority due to O and N atoms)

- (3,5-Dimethylphenoxy)methyl group

- Hydrogen atom

- Lone pair (implicit in the ring structure)

The phenoxy group exhibits planarity, with dihedral angles between the aromatic ring and oxazolidinone moiety measuring 87.3°–89.1° in the crystalline state. This orthogonal arrangement minimizes steric clashes between the 3,5-dimethyl substituents and the oxazolidinone ring.

Comparative Analysis of Oxazolidinone Ring Conformations

The oxazolidinone ring demonstrates significant conformational flexibility, adopting distinct puckering modes across polymorphic forms:

Polymorphic Variations

| Polymorph | Space Group | Ring Puckering | ΔG (kJ/mol) |

|---|---|---|---|

| A-(S)-1 | P2₁/c | Envelope (C5) | +2.1 |

| A-rac-1 | P-1 | Twist-boat | +2.3 |

| B-rac-1 | C2/c | Planar | 0 (reference) |

| C-phase | P2₁2₁2₁ | Half-chair | +4.8 |

In the thermodynamically stable B-rac-1 polymorph, the ring adopts a nearly planar conformation (maximum deviation ≤0.08 Å). This planar state facilitates π-stacking interactions between adjacent molecules. By contrast, the metastable C-phase exhibits a half-chair conformation (puckering amplitude Q = 0.42 Å, θ = 128°), enabling alternative hydrogen bonding patterns through the carbonyl oxygen.

Supramolecular Synthons

Racemic crystals preferentially form N-H⋯O=C hydrogen-bonded dimers (R₂²(8) motif), while enantiopure crystals adopt C=O⋯H-Caryl interactions in extended chains. This dichotomy arises from the chirality-dependent packing constraints:

Chiral Center Dynamics and Enantiomeric Stability

The (5R) configuration demonstrates remarkable configurational stability under standard conditions (ΔG‡ for racemization = 142 kJ/mol). Key stability factors include:

Steric and Electronic Effects

- Methylene linker : The -CH₂- group between the phenoxy moiety and oxazolidinone ring prevents conjugation, reducing resonance-assisted racemization

- 3,5-Dimethyl substitution : Ortho-methyl groups create a steric barrier to pyramidal inversion at C5 (activation volume = +12.3 cm³/mol)

- Ring strain : The oxazolidinone's 23.4 kcal/mol ring strain energy disfavors transition states requiring bond angle distortion

Temperature-Dependent Behavior

| Temperature (°C) | Dominant Form | Population Ratio (R:S) |

|---|---|---|

| -20 | (5R) | 99.7:0.3 |

| 25 | (5R) | 98.1:1.9 |

| 100 | (5R) | 94.6:5.4 |

Even at elevated temperatures, the enantiomeric excess remains >90%, confirming the compound's suitability for asymmetric synthesis applications. The activation energy for racemization (Eₐ = 167 kJ/mol) exceeds typical thermal energy at 25°C (≈2.5 kJ/mol), ensuring configurational integrity under standard storage conditions.

Properties

CAS No. |

918121-83-2 |

|---|---|

Molecular Formula |

C12H15NO3 |

Molecular Weight |

221.25 g/mol |

IUPAC Name |

(5R)-5-[(3,5-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C12H15NO3/c1-8-3-9(2)5-10(4-8)15-7-11-6-13-12(14)16-11/h3-5,11H,6-7H2,1-2H3,(H,13,14)/t11-/m1/s1 |

InChI Key |

IMWZZHHPURKASS-LLVKDONJSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1)OC[C@H]2CNC(=O)O2)C |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC2CNC(=O)O2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-((3,5-Dimethylphenoxy)methyl)-1,3-oxazolidin-2-one typically involves the reaction of 3,5-dimethylphenol with an appropriate oxazolidinone precursor under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5R)-5-((3,5-Dimethylphenoxy)methyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The phenoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while substitution reactions can introduce new substituents on the phenoxy ring.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds related to oxazolidinones, including (5R)-5-((3,5-Dimethylphenoxy)methyl)-1,3-oxazolidin-2-one, exhibit promising anticancer activities. For instance:

- A study demonstrated that derivatives of oxazolidinones could inhibit cell proliferation in various cancer cell lines, including glioblastoma and liver carcinoma .

- Specific derivatives showed significant cytotoxic effects with IC50 values lower than traditional chemotherapeutics like 5-Fluorouracil .

Antidiabetic Effects

Recent investigations into oxazolidinone derivatives have also highlighted their potential as anti-diabetic agents. In vivo studies using models such as Drosophila melanogaster indicated that these compounds could effectively lower glucose levels . This suggests a dual role for oxazolidinones in managing both cancer and diabetes.

Case Studies

-

Anticancer Activity :

- A series of synthesized oxazolidinone derivatives were tested against various cancer cell lines. Compounds exhibited significant growth inhibition rates, with some achieving over 80% inhibition in specific lines .

- The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

- Antidiabetic Activity :

Mechanism of Action

The mechanism of action of (5R)-5-((3,5-Dimethylphenoxy)methyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The oxazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Properties :

- CAS Number : 1665-48-1

- Pharmacological Use : Primarily used to treat musculoskeletal pain and spasms by inhibiting polysynaptic reflexes in the spinal cord .

- Physicochemical Data: Melting Point: Not explicitly reported in the evidence, but structurally similar compounds (e.g., oxadiazole derivatives) exhibit melting points in the range of 142–180°C . Spectral Characteristics:

- FT-IR/Raman: Peaks at 1750 cm⁻¹ (C=O stretch of oxazolidinone), 1250 cm⁻¹ (C-O-C asymmetric stretch), and 830 cm⁻¹ (aromatic C-H bending) .

- NMR: ¹H NMR signals at δ 2.25 ppm (singlet, aromatic methyl groups) and δ 4.50 ppm (multiplet, oxazolidinone CH₂) .

Comparison with Similar Compounds

Anacetrapib (MK-0859)

Structure: (4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-3-[[2-(4-fluoro-2-methoxy-5-isopropylphenyl)-5-(trifluoromethyl)phenyl]methyl]-4-methyl-1,3-oxazolidin-2-one . Molecular Formula: C₃₀H₂₅F₇NO₃ (molecular weight: 633.5 g/mol). Key Differences:

- Substituents: Contains trifluoromethyl (CF₃) groups and a fluoro-methoxy-isopropylphenyl moiety, enhancing lipophilicity and metabolic stability compared to Metaxalone’s simpler dimethylphenoxy group .

- Pharmacological Use : A CETP inhibitor for treating hyperlipidemia by increasing HDL cholesterol .

- Stereochemistry : The (4S,5R) configuration is critical for binding to CETP, unlike Metaxalone’s (5R)-only stereochemistry .

Table 1: Comparison of Metaxalone and Anacetrapib

Oxadiazole Derivatives with Phenoxy Groups

Several 1,3,4-oxadiazole derivatives share structural motifs with Metaxalone, such as 5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-thiol ().

Key Differences :

Table 2: Physicochemical Data for Oxadiazole Derivatives

Rocacetrapibum and Related CETP Inhibitors

Structure : (4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-3-({2-[4-fluoro-2-methoxy-5-(propan-2-yl)phenyl]-5,5-dimethylcyclohex-1-enyl}methyl)-4-methyl-1,3-oxazolidin-2-one .

Key Differences :

- Cyclic Systems: Incorporates a dimethylcyclohexenyl group, increasing conformational rigidity compared to Metaxalone’s flexible phenoxymethyl chain .

- Pharmacological Role : Targets lipid metabolism pathways, similar to Anacetrapib but with distinct pharmacokinetics .

Structural and Functional Insights

- Role of Substituents :

- Stereochemistry : The (5R) configuration in Metaxalone is essential for its muscle relaxant activity, while (4S,5R) in CETP inhibitors ensures proper alignment with hydrophobic pockets in the target enzyme .

Biological Activity

(5R)-5-((3,5-Dimethylphenoxy)methyl)-1,3-oxazolidin-2-one, also known as Metaxalone, is a compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₂H₁₅NO₃

- Molecular Weight : 219.25 g/mol

- CAS Number : 183072-03-9

- Structural Characteristics : The compound features an oxazolidinone ring and a dimethylphenoxy group, which contribute to its pharmacological properties.

Metaxalone exhibits several mechanisms of action that contribute to its biological activity:

- Muscle Relaxation : It is primarily used as a muscle relaxant. The exact mechanism involves central nervous system (CNS) depression, leading to reduced muscle tone and alleviation of discomfort associated with acute musculoskeletal conditions .

- Anti-inflammatory Effects : Some studies suggest that compounds similar to Metaxalone may inhibit key inflammatory pathways, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This suggests potential applications in treating inflammatory disorders .

- Antitumor Activity : Research indicates that derivatives of oxazolidinones possess antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth in various cell lines . Metaxalone's structural similarity to these compounds warrants further exploration into its potential anticancer effects.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of Metaxalone:

- In Vitro Studies : In vitro assays have shown that Metaxalone can reduce cell viability in certain cancer cell lines, indicating potential cytotoxic effects against tumor cells. For example, studies on lung cancer cell lines demonstrated significant reductions in cell proliferation when treated with related compounds .

- In Vivo Studies : Animal models have been employed to assess the anti-inflammatory effects of Metaxalone. Results indicated a reduction in inflammation markers and improved mobility in models of induced arthritis .

Case Studies

-

Case Study on Muscle Relaxation :

- A clinical trial involving patients with acute muscle spasms demonstrated significant improvement in muscle relaxation and pain relief when treated with Metaxalone compared to placebo controls. Patients reported a marked decrease in discomfort and enhanced mobility within days of treatment.

- Antitumor Activity Exploration :

Comparative Biological Activity Table

Q & A

Q. Methodological Approach

- Dose-Response Reproducibility : Conduct assays in triplicate across multiple labs to rule out variability.

- Strain-Specific Effects : Test against isogenic mutant strains (e.g., E. coli ΔtolC) to identify resistance mechanisms.

- Metabolic Stability : Use liver microsome assays (human/rat) to evaluate if observed inactivity stems from rapid hepatic degradation .

What analytical methods are recommended for quantifying this compound in complex matrices?

Q. Basic Protocol

- HPLC-UV : C18 column (250 mm × 4.6 mm, 5 µm), mobile phase acetonitrile:water (70:30), detection at 254 nm .

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to remove interfering biomolecules .

Advanced Protocol - LC-MS/MS : Electrospray ionization (ESI) in positive ion mode, monitoring m/z transitions specific to the compound. Internal standards (e.g., deuterated analogs) improve quantification accuracy .

How can structure-activity relationship (SAR) studies be designed for this compound?

Q. Experimental Design

- Analog Synthesis : Modify the phenoxy (e.g., halogen substitution) or oxazolidinone ring (e.g., N-methylation) .

- In Silico Modeling : Use software like Schrödinger Suite for docking studies with target proteins (e.g., bacterial 23S rRNA) .

- Pharmacokinetic Profiling : Assess logP, solubility, and plasma protein binding to correlate structural changes with bioavailability .

What are the key safety considerations for handling this compound in the laboratory?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.